4-[2-(4-quinolinyl)vinyl]phenol
CAS No.:
Cat. No.: VC13297355
Molecular Formula: C17H13NO
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13NO |
|---|---|
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | 4-[(Z)-2-quinolin-4-ylethenyl]phenol |
| Standard InChI | InChI=1S/C17H13NO/c19-15-9-6-13(7-10-15)5-8-14-11-12-18-17-4-2-1-3-16(14)17/h1-12,19H/b8-5- |
| Standard InChI Key | AMPIAJAEPGYBAA-YVMONPNESA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=CC=N2)/C=C\C3=CC=C(C=C3)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)O |
Introduction
4-[2-(4-quinolinyl)vinyl]phenol is an organic compound with the molecular formula CHNO. It is characterized by a quinoline ring linked to a vinyl group, which is further connected to a phenolic structure. This compound has garnered significant attention due to its potential applications in various scientific fields, including chemistry, biology, and medicine.
Synthesis
The synthesis of 4-[2-(4-quinolinyl)vinyl]phenol generally involves a condensation reaction between 4-quinolinecarboxaldehyde and 4-hydroxybenzaldehyde. The reaction is typically conducted under reflux conditions in solvents such as ethanol or methanol, often in the presence of a base like sodium hydroxide.
Mechanism of Action and Applications
The mechanism of action for 4-[2-(4-quinolinyl)vinyl]phenol primarily involves its ability to interact with various molecular targets through non-covalent interactions. Its photoactive properties allow it to undergo proton transfer and molecular rearrangement, leading to changes in luminescent properties. These interactions are crucial for applications in stimuli-responsive materials and optical sensors.
-
Stimuli-Responsive Materials: Utilizes its photoactive properties to respond to environmental stimuli.
-
Optical Sensors: Leverages its luminescent properties for sensing applications.
-
Biological Interactions: Interacts with biological targets through non-covalent interactions.
Research Findings and Future Directions
Research on 4-[2-(4-quinolinyl)vinyl]phenol highlights its potential across multiple disciplines. Its unique structural features and versatile applications make it a significant area of interest for further exploration. Future studies may focus on optimizing its synthesis for industrial scale-up and exploring new applications in fields like medicine and materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume